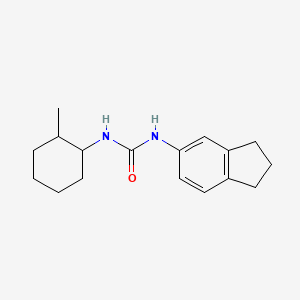

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methylcyclohexyl)urea

Overview

Description

Synthesis Analysis

Urea derivatives, including those related to "N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methylcyclohexyl)urea," are synthesized through various chemical reactions, often involving the condensation of isocyanates with amines or the reactions of isocyanates with other chemical agents to form urea or thiourea compounds. For instance, the use of Hunig's base (N,N-DIPEA) as a catalyst in THF under reflux conditions has been demonstrated for the synthesis of urea/thiourea derivatives from aminophenyl propargyl alcohols and aryl isocyanates/isothiocyanates (Reddy et al., 2019).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized using techniques such as IR, NMR, and X-ray crystallography. These analyses reveal insights into the compound's configuration, including intramolecular and intermolecular hydrogen bonding, planarity, and conformational states, essential for understanding the compound's reactivity and interactions (Rao et al., 2008).

Chemical Reactions and Properties

Urea derivatives engage in various chemical reactions, including Lossen rearrangement and reactions leading to the formation of complex structures with potential biological activities. These reactions are influenced by the urea derivatives' molecular structure and the presence of catalyzing agents (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties can be determined through experimental measurements and are influenced by the molecular structure and intermolecular interactions within the compound.

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, stability, and potential biological activity, are determined by their functional groups and molecular structure. Studies on these compounds often explore their potential as inhibitors of biological targets or their reactivity in synthetic applications. For example, certain urea derivatives have shown potential as antioxidants and enzyme growth inhibitors due to their specific molecular interactions (Reddy et al., 2019).

Scientific Research Applications

Chemical and Physical Properties

N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methylcyclohexyl)urea exhibits significant solvatochromism with respect to its fluorescence properties, making it a potential candidate for the development of solvatochromic fluorescence probes. The emission maxima of related compounds correlate well with the anion-stabilizing properties of the solvent, facilitating the detection of analytes like alcohols, carboxylic acids, and fluoride ions which form strong hydrogen bonds with the amido hydrogen atom (Bohne, Ihmels, Waidelich, & Chang, 2005).

Biological Activities

Studies have shown that urea derivatives, including N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methylcyclohexyl)urea and its analogs, demonstrate various biological activities. These activities range from enzyme inhibition to anticancer properties, highlighting the compound's potential in biomedical research. For instance, certain urea derivatives have shown activity against enzymes such as urease and β-glucuronidase, and some have demonstrated in vitro anticancer activities, suggesting their utility in drug development and therapeutic applications (Mustafa, Perveen, & Khan, 2014).

Material Science and Sensor Applications

The compound's derivatives have been explored for their potential in material science, particularly in the development of biosensors. For example, the covalent immobilization of enzymes on modified electrodes incorporating urea derivatives has been studied for the quantitative determination of urea in solutions, indicating the compound's role in enhancing sensor functionality and efficiency (Shalini, Sankaran, Lee, Tai, & Lin, 2014).

Catalysis and Chemical Synthesis

In the realm of chemical synthesis, urea derivatives, including those related to N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methylcyclohexyl)urea, have been utilized as key intermediates in the synthesis of complex heterocyclic compounds. Their unique chemical structure enables them to participate in various catalytic and synthetic processes, leading to the formation of pharmacologically relevant molecules (Rajesh, Puri, Kant, & Reddy, 2017).

properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)-3-(2-methylcyclohexyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-12-5-2-3-8-16(12)19-17(20)18-15-10-9-13-6-4-7-14(13)11-15/h9-12,16H,2-8H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJDMPQHDEPHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)NC2=CC3=C(CCC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-ethylbenzenesulfonamide](/img/structure/B4558389.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4558397.png)

![N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4558401.png)

![N-(2,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4558415.png)

![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4558424.png)

![ethyl 3-{7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4558425.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B4558427.png)

![N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4558434.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4558441.png)

![4-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-(2-methoxyphenyl)benzamide](/img/structure/B4558450.png)

![1-acetyl-5-({2-[(4-chlorophenyl)thio]-7-methoxy-3-quinolinyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B4558457.png)

![N-{5-[(isobutylamino)carbonyl]-1-methyl-1H-pyrazol-4-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4558460.png)

![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4558466.png)